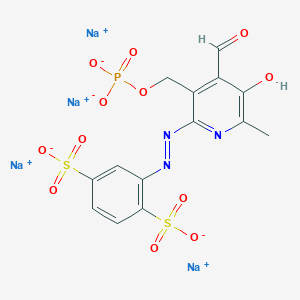

iso-PPADS-Tetranatriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist in der wissenschaftlichen Forschung weit verbreitet aufgrund seiner Fähigkeit, die Wirkung von purinergen Rezeptoren zu hemmen, die an verschiedenen physiologischen Prozessen beteiligt sind, einschließlich Neurotransmission und Muskelkontraktion .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Iso-PPADS-Tetranatriumsalz beinhaltet die Reaktion von Pyridoxalphosphat mit Azobenzol-2,5-disulfonsäure unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise eine kontrollierte Umgebung mit präzisen Temperatur- und pH-Werten, um die Bildung des gewünschten Produkts sicherzustellen. Die endgültige Verbindung wird dann durch Kristallisation oder andere geeignete Methoden gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann strengen Qualitätskontrollen unterzogen, um die Industriestandards zu erfüllen .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Iso-PPADS is used as a reagent in studies involving purinergic receptors. Its role as an antagonist allows researchers to investigate the effects of purinergic signaling in various chemical reactions and biological systems .

2. Biology

- The compound is employed in studies related to cell signaling and neurotransmission. It helps elucidate the mechanisms of muscle contraction and other physiological responses mediated by purinergic receptors .

3. Medicine

- In pharmacological research, iso-PPADS is utilized to explore the involvement of purinergic receptors in diseases such as inflammation and neurodegenerative disorders. Its ability to inhibit specific receptor subtypes provides insights into potential therapeutic targets .

4. Industry

- The compound is significant in drug development, particularly for therapies targeting purinergic receptors. Its specificity and affinity make it a candidate for developing new pharmacological agents .

Iso-PPADS has been extensively studied for its biological activity, revealing its impact on various physiological processes:

- Calcium Response Modulation : It modulates cellular responses to hypoosmotic stress by delaying calcium influx in cortical slices.

- Selective Antagonism : At concentrations of 10 μM, iso-PPADS selectively depresses depolarizations induced by α,β-methylene ATP while sparing those induced by UTP .

Case Studies

1. Graft-Versus-Host Disease Model

- In a humanized mouse model, iso-PPADS significantly reduced clinical symptoms associated with graft-versus-host disease. This study highlights its potential therapeutic applications in immunology .

2. Neuroprotection

Wirkmechanismus

Target of Action

Iso-PPADS Tetrasodium Salt is a non-selective antagonist of purinergic P2X receptors . These receptors are a family of ligand-gated ion channels that are activated by extracellular ATP and are involved in various physiological processes . Iso-PPADS Tetrasodium Salt potently inhibits P2X1 and P2X3 receptors .

Mode of Action

Iso-PPADS Tetrasodium Salt interacts with its targets, the P2X receptors, by binding to them and inhibiting their function . This inhibition prevents the receptors from responding to ATP, thereby blocking the downstream effects of ATP binding .

Biochemical Pathways

The primary biochemical pathway affected by Iso-PPADS Tetrasodium Salt is the purinergic signaling pathway . This pathway involves the transmission of signals in the body through the release of ATP and its interaction with P2X receptors . By inhibiting P2X receptors, Iso-PPADS Tetrasodium Salt disrupts this pathway, affecting various physiological processes that rely on purinergic signaling .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular effect of Iso-PPADS Tetrasodium Salt is the inhibition of P2X receptors, preventing them from responding to ATP . This can have various cellular effects, depending on the specific physiological process that the P2X receptor is involved in . For example, P2X receptors play a role in neurotransmission, inflammation, and sensory transduction , so the inhibition of these receptors by Iso-PPADS Tetrasodium Salt could affect these processes.

Action Environment

The action of Iso-PPADS Tetrasodium Salt can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the solubility and stability of the compound . Additionally, the presence of other molecules that can bind to P2X receptors could influence the efficacy of Iso-PPADS Tetrasodium Salt .

Biochemische Analyse

Biochemical Properties

Iso-PPADS Tetrasodium Salt plays a significant role in biochemical reactions. It interacts with P2X purinoceptors, a type of protein that mediates various physiological functions of ATP . Iso-PPADS Tetrasodium Salt inhibits the depolarization induced by α,β-meATP but does not change the depolarization induced by UTP .

Cellular Effects

Iso-PPADS Tetrasodium Salt has profound effects on various types of cells and cellular processes. It influences cell function by interacting with P2X purinoceptors, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Iso-PPADS Tetrasodium Salt involves its interaction with P2X purinoceptors. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of iso-PPADS tetrasodium salt involves the reaction of pyridoxal phosphate with azobenzene-2,5-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product. The final compound is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of iso-PPADS tetrasodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Iso-PPADS-Tetranatriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: this compound kann mit geeigneten Reduktionsmitteln reduziert werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung von Sulfonsäurederivaten führen, während die Reduktion Aminderivate liefern kann .

Vergleich Mit ähnlichen Verbindungen

Iso-PPADS-Tetranatriumsalz ist anderen P2X-Purinozeptor-Antagonisten ähnlich, wie z. B. Pyridoxalphosphat-6-Azophenyl-2',4'-disulfonsäure-Tetranatriumsalz (PPADS). This compound hat einzigartige Eigenschaften, die es von anderen abheben:

Höhere Affinität: this compound hat eine höhere Affinität für P2X-Purinozeptoren im Vergleich zu einigen anderen Antagonisten.

Spezifität: Die Verbindung zeigt eine größere Spezifität bei der gezielten Ansteuerung bestimmter Subtypen von P2X-Purinozeptoren.

Stabilität: This compound ist unter verschiedenen Bedingungen stabiler, was es für ein breiteres Anwendungsspektrum geeignet macht

Liste ähnlicher Verbindungen

- Pyridoxalphosphat-6-Azophenyl-2',4'-disulfonsäure-Tetranatriumsalz (PPADS)

- Suramin

- Reaktivblau 2

Biologische Aktivität

Iso-PPADS tetrasodium salt, a potent antagonist of purinergic P2X receptors, has garnered attention for its biological activity in various physiological and pathological contexts. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential applications in research and medicine.

Overview of Iso-PPADS Tetrasodium Salt

Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt) is recognized primarily as a non-selective P2X receptor antagonist . It exhibits significant inhibitory effects on various P2X receptors, including P2X1, P2X3, and P2X7. The compound is characterized by its ability to modulate ATP-mediated signaling pathways, which are crucial in numerous physiological processes, including neurotransmission and smooth muscle contraction.

| Property | Details |

|---|---|

| Molecular Weight | 599.3 g/mol |

| Molecular Formula | C14H10N3Na4O12PS2 |

| CAS Number | 207572-67-6 |

| Solubility | Soluble in water (100 mM) |

Iso-PPADS operates as a competitive antagonist at purinergic P2X receptors. Its affinity for these receptors has been quantified, with reported pKi values around 6.5 and IC50 values ranging from 1 to 4 μM for various P2X subtypes . The compound's antagonistic effects have been demonstrated in several studies:

- P2X1 and P2X3 Receptors : Iso-PPADS effectively inhibits the activation of these receptors by ATP, leading to reduced calcium influx and subsequent cellular responses .

- P2X7 Receptors : It has been shown to block P2X7-mediated responses, which are implicated in inflammatory processes and immune responses. This blockade may reduce the severity of graft-versus-host disease in mouse models .

Biological Activity and Research Findings

The biological activity of iso-PPADS has been explored through various experimental approaches. Below are key findings from recent studies:

In Vitro Studies

- Calcium Response Modulation : Iso-PPADS was found to delay the onset of calcium responses to hypoosmotic stress in cortical slices, indicating its role in modulating cellular responses to environmental changes .

- Depolarization Studies : At concentrations of 10 μM, iso-PPADS depressed depolarizations evoked by α,β-methylene ATP but did not affect those induced by UTP, highlighting its selective antagonism at specific receptor types .

- Binding Affinity : Functional studies revealed two populations of [^3H]alpha,beta-meATP binding sites with varying affinities for iso-PPADS, suggesting complex interactions at the receptor level .

Case Studies

- Graft-Versus-Host Disease Model : In a humanized mouse model, iso-PPADS significantly reduced clinical symptoms and histological markers associated with graft-versus-host disease, emphasizing its potential therapeutic applications in immunology .

- Neuroprotection : Research indicates that iso-PPADS may offer neuroprotective effects by modulating purinergic signaling pathways involved in neuroinflammation .

Eigenschaften

IUPAC Name |

tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCXIPVOUDBGDK-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N3Na4O12PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.